![molecular formula C7H3Cl2FO3 B3028724 2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid CAS No. 290835-84-6](/img/structure/B3028724.png)
2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid
Overview
Description
2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO3 . It is a derivative of benzoic acid and is functionally related to 4-hydroxybenzoic acid . It is used for research and development purposes .
Synthesis Analysis
While there is no direct synthesis process available for this compound, a similar compound, 2,4-dichloro-3,5-difluorobenzoic acid, has been synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis
The molecular weight of this compound is 225.001 Da . The exact mass is 223.944321 Da .Physical And Chemical Properties Analysis
The density of this compound is 1.75g/cm3 . The boiling point is 343.1ºC at 760mmHg . The flash point is 161.3ºC .Scientific Research Applications
Plant Disease Resistance
2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid and its derivatives play a significant role in plant disease resistance. They are effective in inducing systemic acquired resistance (SAR) in plants, a defense mechanism against pathogens. This induction involves the accumulation of pathogenesis-related proteins, offering a potential pathway for developing new plant protection agents (Silverman et al., 2005).
Synthesis of Biologically Active Molecules
Compounds like 2,4-dichloro-5-fluorobenzoic acid are known pharmacophores used in the synthesis of new biologically active molecules. These compounds have shown promising antibacterial activities, making them significant in medicinal chemistry (Holla et al., 2003).
Intermediate in Antimicrobial Drugs Synthesis
The chemical serves as a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs. Its practical synthesis involves a series of steps like nitration, esterification, and hydrolysis, highlighting its importance in pharmaceutical manufacturing (Zhang et al., 2020).
Continuous-Flow Oxidization Systems
2,4-Dichloro-5-fluorobenzoic acid has been used in continuous-flow processes for efficient production. This method offers advantages like good mass and heat transfer, ensuring the safety of reactions, and is particularly useful in the synthesis of complex chemical compounds (Guo et al., 2018).
Investigation of Metabolic Pathways
It plays a role in understanding the metabolic pathways in organisms. For instance, studies involving its derivatives have provided insights into the metabolism of hydroxylated and fluorinated benzoates in certain microbial species, contributing to a deeper understanding of microbial biochemistry (Mouttaki et al., 2008).
Insecticidal Applications
Some derivatives of 2,4-dichloro-5-fluorobenzoic acid have shown effectiveness as insecticides, particularly in the form of 1,3,4-oxadiazoles. This indicates its potential utility in agricultural pest control (Shi et al., 2000).
Safety and Hazards
2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use this chemical only for R&D purposes and not for medicinal, household, or other uses .
properties
IUPAC Name |
2,4-dichloro-5-fluoro-3-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO3/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1,11H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVPXZDUHKJUSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)O)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652131 | |
Record name | 2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
290835-84-6 | |
Record name | 2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=290835-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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